1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-(phenylsulfonyl)hydrazine to yield the desired compound . Industrial production methods often employ similar synthetic routes but may include optimizations for yield and purity, such as the use of catalysts or specific reaction conditions .
Chemical Reactions Analysis
1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide and 1-methyl-3-(phenylsulfonyl)-1H-pyrazole-5-carboxamide . Compared to these compounds, 1-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1H-pyrazole-5-carboxamide exhibits unique properties such as higher potency and selectivity in its biological activities .
Properties
Molecular Formula |
C12H13N5O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(benzenesulfonamidocarbamothioyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O3S2/c1-17-10(7-8-13-17)11(18)14-12(21)15-16-22(19,20)9-5-3-2-4-6-9/h2-8,16H,1H3,(H2,14,15,18,21) |
InChI Key |
XVCSVLCTCQKJBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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